1,2-Dihydrodibenz(a,j)acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

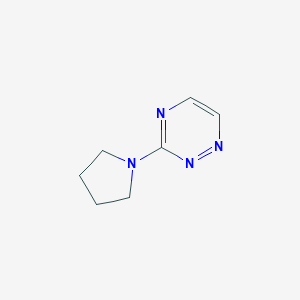

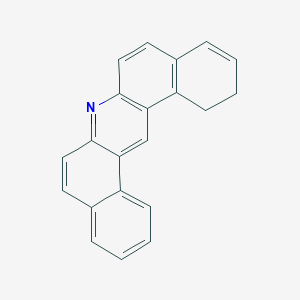

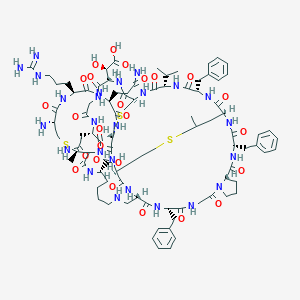

1,2-Dihydrodibenz(a,j)acridine, also known as dibenzacridine or DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique chemical structure and potential applications in various fields. This compound is a derivative of acridine and contains two fused benzene rings, which give it its distinctive shape and properties.

Mécanisme D'action

The mechanism of action of 1,2-Dihydrodibenz(a,j)acridine is primarily attributed to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. By binding to the enzyme, 1,2-Dihydrodibenz(a,j)acridinene prevents the unwinding of DNA strands, leading to the formation of DNA breaks and ultimately cell death. Additionally, 1,2-Dihydrodibenz(a,j)acridinene has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 1,2-Dihydrodibenz(a,j)acridine are primarily related to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. In vitro studies have shown that 1,2-Dihydrodibenz(a,j)acridinene exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. However, the compound has also been found to be toxic to normal cells, highlighting the need for further investigation into its selectivity and toxicity profiles.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,2-Dihydrodibenz(a,j)acridine in lab experiments include its unique chemical structure, potent cytotoxicity against cancer cells, and potential applications in various fields. However, the compound also has some limitations, including its toxicity to normal cells, potential environmental impact, and limited availability.

Orientations Futures

There are several future directions for research on 1,2-Dihydrodibenz(a,j)acridine, including:

1. Investigation of its selectivity and toxicity profiles in vivo and in clinical trials.

2. Development of novel synthetic methods for the production of 1,2-Dihydrodibenz(a,j)acridinene derivatives with improved properties.

3. Exploration of its potential applications in other fields, such as energy storage and catalysis.

4. Investigation of its environmental fate and impact, including its persistence in soil and water.

5. Development of targeted drug delivery systems for 1,2-Dihydrodibenz(a,j)acridinene-based anticancer agents.

Conclusion

In conclusion, 1,2-Dihydrodibenz(a,j)acridine is a unique compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Its mechanism of action is primarily attributed to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. While there are some limitations to its use, there are also several future directions for research on 1,2-Dihydrodibenz(a,j)acridinene and its derivatives. Further investigation into this compound could lead to the development of novel anticancer agents, organic semiconductors, and other innovative materials.

Méthodes De Synthèse

The synthesis of 1,2-Dihydrodibenz(a,j)acridine has been achieved through various methods, including the Povarov reaction, the Buchwald-Hartwig coupling reaction, and the Suzuki-Miyaura coupling reaction. The Povarov reaction involves the condensation of aniline, formaldehyde, and an alkyne to form the 1,2-Dihydrodibenz(a,j)acridinene scaffold. The Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction are palladium-catalyzed cross-coupling reactions that allow for the formation of the 1,2-Dihydrodibenz(a,j)acridinene ring system.

Applications De Recherche Scientifique

1,2-Dihydrodibenz(a,j)acridine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1,2-Dihydrodibenz(a,j)acridinene has been investigated as a potential anticancer agent due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. In materials science, 1,2-Dihydrodibenz(a,j)acridinene has been used as a building block for the synthesis of organic semiconductors and optoelectronic devices. In environmental science, 1,2-Dihydrodibenz(a,j)acridinene has been identified as a potential environmental pollutant due to its persistence in soil and water.

Propriétés

Numéro CAS |

106589-50-8 |

|---|---|

Nom du produit |

1,2-Dihydrodibenz(a,j)acridine |

Formule moléculaire |

C21H15N |

Poids moléculaire |

281.3 g/mol |

Nom IUPAC |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |

InChI |

InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |

Clé InChI |

DWBOIABARBCRSQ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |

SMILES canonique |

C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |

Autres numéros CAS |

106589-50-8 |

Synonymes |

1,2-DIHYDRODIBENZ(A,J)ACRIDINE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)